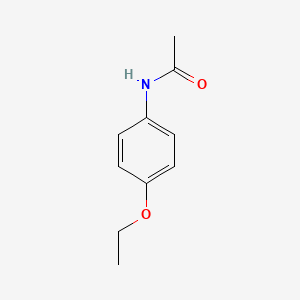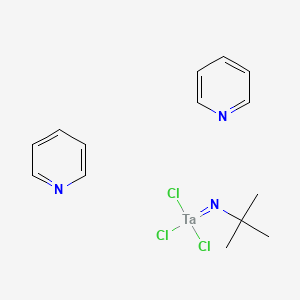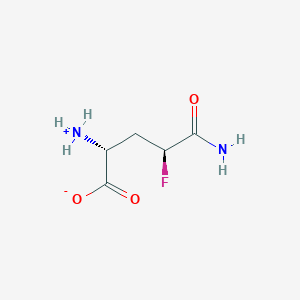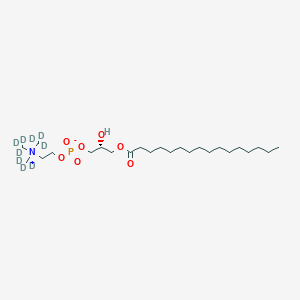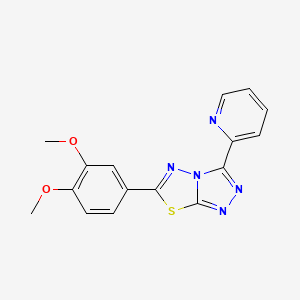
Cardionogen 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cardiotonic steroids, which may share properties with Cardionogen 2, involves complex chemical processes. For instance, a study highlights a Cu(II)-catalyzed diastereoselective Michael/aldol cascade approach for the concise total syntheses of various cardiotonic steroids, including ouabagenin and sarmentogenin, among others (Khatri et al., 2019). This method enables the exploration of structure-activity relationships through the synthesis of both natural and synthetic steroids.
科学的研究の応用
Cardiomyocyte Generation and Heart Development : A study by Ni et al. (2011) identified compounds, including Cardionogen-1 to Cardionogen-3, which can enlarge the size of the developing heart in zebrafish through myocardial hyperplasia. Cardionogen-treated embryos showed an increase in cardiomyocyte numbers due to the expansion of cardiac progenitor cells. In both zebrafish embryos and murine embryonic stem cells, Cardionogen treatment promoted cardiogenesis during and after gastrulation, while inhibiting heart formation before gastrulation. This study highlights Cardionogen's role in modulating Wnt/β-catenin signaling, which can be used to understand heart development and potentially treat heart-related conditions (Ni et al., 2011).
Cardiotonic Steroids and Cardiovascular Research : Cardiotonic steroids, a class of compounds to which Cardionogen belongs, have been used clinically for heart failure treatment. These compounds are also crucial in researching sodium potassium pump structure and function, as well as understanding the modulation of intracellular Na+ concentration. This research provides insights into the physiological and pathophysiological roles of these steroids, potentially opening new therapeutic targets (Pavlovic, 2019).
Cardiac Optogenetics : While not directly related to Cardionogen 2, studies on cardiac optogenetics, involving the manipulation of heart cells using light, provide a broader context of advanced methods in cardiac research. These methods might intersect with the study and application of Cardionogen 2 in future cardiac therapy or research (Entcheva & Kay, 2020).
Optogenetics and Cardiomyocyte Excitability : Research by Kopton et al. (2017) on optogenetic modulation of cardiomyocyte excitability is significant for understanding the electrical regulation of heart cells. This field overlaps with Cardionogen's potential applications in manipulating heart cell behavior and treating cardiac abnormalities (Kopton et al., 2017).
Safety And Hazards
特性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWRLQUBVOVSGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cardionogen 2 | |
CAS RN |
578755-52-9 |
Source


|
| Record name | 578755-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)



